1-[3-(4-fluorophenoxy)propyl]piperidine
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYJWARWZPFUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Aryloxy Groups
The 4-fluorophenoxy group distinguishes this compound from analogues with other aryloxy substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., -F, -Cl) enhance receptor binding via polar interactions, whereas alkyl groups (e.g., -isopropyl) increase lipophilicity .
- The 4-fluorophenoxy group in compound 22 balances moderate electron withdrawal and metabolic stability, making it suitable for CNS applications .
Piperidine Derivatives with Alternative Core Modifications
Comparisons with piperidine-based compounds featuring different functional groups:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[3-(4-fluorophenoxy)propyl]piperidine to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical optimization (e.g., response surface methodology) minimizes experimental runs while identifying optimal conditions . Purification can be enhanced via gradient chromatography or recrystallization using solvents with contrasting polarity (e.g., ethanol/water mixtures) .
Q. What analytical techniques are recommended for characterizing structural purity and stability of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the fluorophenoxy-propyl side chain via - and -NMR coupling patterns .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects trace impurities (e.g., oxidation byproducts like 4-fluorobenzoic acid) .
Q. What in vitro bioactivity screening approaches are suitable for preliminary pharmacological profiling?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at serotonin/dopamine transporters using radiolabeled ligands (e.g., -paroxetine) .
- Enzyme Inhibition Studies : Test inhibitory potency against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic liabilities .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for piperidine derivatives with fluorophenoxy substituents?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., sigma-1 receptors) using Schrödinger Suite or AutoDock Vina to prioritize derivatives for synthesis .
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding residues (e.g., π-π stacking with fluorophenyl groups) .
Q. How can researchers resolve contradictory data in biological activity profiles across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR targets) to rule out false positives .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects in vivo .
Q. What strategies mitigate potential neurotoxicity risks during preclinical development?
- Methodological Answer :
- In Silico Toxicity Prediction : Apply tools like Derek Nexus to flag structural alerts (e.g., mitochondrial toxicity linked to fluorinated aromatics) .
- In Vitro Neurotox Screens : Assess cytotoxicity in SH-SY5Y neuronal cells under oxidative stress conditions (HO challenge) .
Q. What challenges arise when scaling up synthesis, and how can they be addressed?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat dissipation and reduce side reactions (e.g., propyl chain oxidation) during large-scale alkylation steps .
- Catalyst Recycling : Immobilize palladium catalysts on mesoporous silica to enhance reusability and reduce metal leaching .
Safety and Handling
Q. What safety protocols are critical for handling fluorinated piperidine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemically resistant goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation of volatile intermediates (e.g., 4-fluorophenol) .
- Emergency Measures : For spills, neutralize acidic byproducts with sodium bicarbonate before disposal in sealed containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
